N-(2-Chloro-3-(trifluoromethyl)benzyl)tetrahydro-2H-pyran-4-amine
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Overview
Description
N-(2-Chloro-3-(trifluoromethyl)benzyl)tetrahydro-2H-pyran-4-amine is a synthetic organic compound characterized by the presence of a chloro and trifluoromethyl group attached to a benzyl moiety, which is further connected to a tetrahydro-2H-pyran-4-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-3-(trifluoromethyl)benzyl)tetrahydro-2H-pyran-4-amine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a suitable benzyl halide precursor reacts with tetrahydro-2H-pyran-4-amine under basic conditions. The reaction conditions often involve the use of solvents like dichloromethane or toluene and bases such as sodium hydride or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance the efficiency and yield of the product. The use of automated reactors and optimized reaction conditions can significantly reduce the production time and cost, making the process more scalable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloro-3-(trifluoromethyl)benzyl)tetrahydro-2H-pyran-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can be employed to reduce any oxidized forms of the compound.
Substitution: The chloro group in the benzyl moiety can be substituted with other nucleophiles under appropriate conditions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while substitution reactions can produce a variety of substituted benzyl amines.
Scientific Research Applications
N-(2-Chloro-3-(trifluoromethyl)benzyl)tetrahydro-2H-pyran-4-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-Chloro-3-(trifluoromethyl)benzyl)tetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural features of the compound.
Comparison with Similar Compounds
Similar Compounds
N-(2-Chloro-3-(trifluoromethyl)benzyl)amine: Lacks the tetrahydro-2H-pyran moiety.
N-(2-Chloro-3-(trifluoromethyl)benzyl)pyrrolidine: Contains a pyrrolidine ring instead of the tetrahydro-2H-pyran ring.
Uniqueness
N-(2-Chloro-3-(trifluoromethyl)benzyl)tetrahydro-2H-pyran-4-amine is unique due to the combination of the chloro and trifluoromethyl groups with the tetrahydro-2H-pyran-4-amine structure. This unique combination imparts specific chemical and biological properties that are not found in similar compounds, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[[2-chloro-3-(trifluoromethyl)phenyl]methyl]oxan-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClF3NO/c14-12-9(2-1-3-11(12)13(15,16)17)8-18-10-4-6-19-7-5-10/h1-3,10,18H,4-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCJINVUZMMANA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NCC2=C(C(=CC=C2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClF3NO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.71 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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